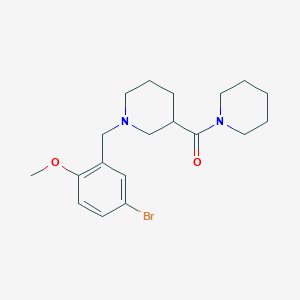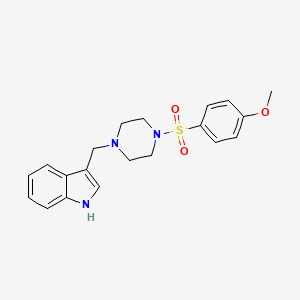
3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole is a complex organic compound that features a combination of indole and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including its role as a building block for various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole typically involves multiple steps. One common method includes the reaction of 1H-indole with a piperazine derivative. The process often begins with the sulfonylation of piperazine using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This intermediate is then reacted with 1H-indole-3-carbaldehyde under reductive amination conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of nitro groups results in corresponding amines.
Scientific Research Applications
3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The indole structure may also contribute to its binding affinity and specificity. These interactions can influence various signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylpiperazine: Shares the piperazine and methoxyphenyl groups but lacks the indole moiety.
1H-Indole-3-carbaldehyde: Contains the indole structure but lacks the piperazine and sulfonyl groups.
Uniqueness
3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole is unique due to its combination of indole and piperazine moieties, which confer distinct pharmacological properties. This dual structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-26-17-6-8-18(9-7-17)27(24,25)23-12-10-22(11-13-23)15-16-14-21-20-5-3-2-4-19(16)20/h2-9,14,21H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMBFAUMYFIIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol](/img/structure/B10801775.png)
![4-(4-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B10801789.png)
![3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one](/img/structure/B10801791.png)
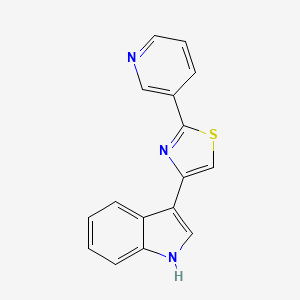
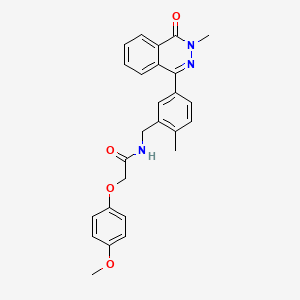
![2-[4-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)tetrahydro-1-pyrazinyl]phenyl methyl ether](/img/structure/B10801803.png)
![1-(3,4-dihydroxyphenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B10801804.png)
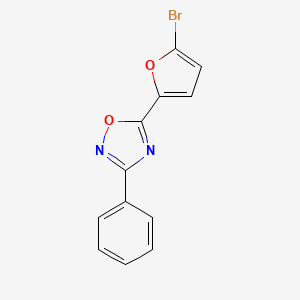

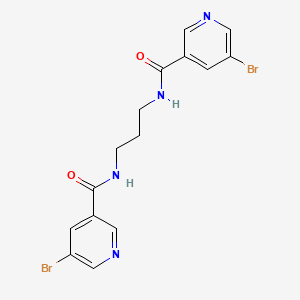
![2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10801823.png)
![2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B10801845.png)
![3-((4-(4-Bromophenyl)thiazol-2-yl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10801851.png)
